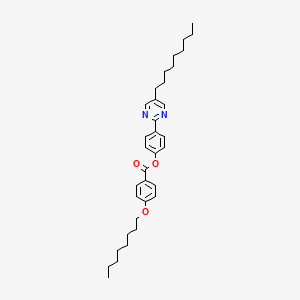
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a pyrimidine ring substituted with a nonyl group at the 5-position, a phenyl ring at the 2-position, and an octyloxy group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Nonyl Group: The nonyl group is introduced at the 5-position of the pyrimidine ring using a Friedel-Crafts alkylation reaction.
Coupling with Phenyl Ring: The phenyl ring is attached to the 2-position of the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction.
Attachment of Octyloxy Group: The octyloxy group is introduced to the benzoate moiety via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Decylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(hexyloxy)benzoate
Uniqueness
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its nonyl and octyloxy substituents provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
138520-70-4 |
|---|---|
Molekularformel |
C34H46N2O3 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
[4-(5-nonylpyrimidin-2-yl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C34H46N2O3/c1-3-5-7-9-11-12-14-16-28-26-35-33(36-27-28)29-17-23-32(24-18-29)39-34(37)30-19-21-31(22-20-30)38-25-15-13-10-8-6-4-2/h17-24,26-27H,3-16,25H2,1-2H3 |
InChI-Schlüssel |
QITYOFGUPPBUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
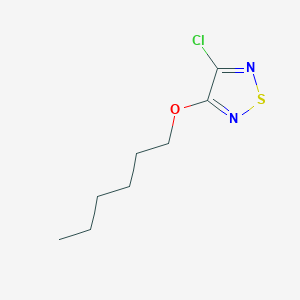
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
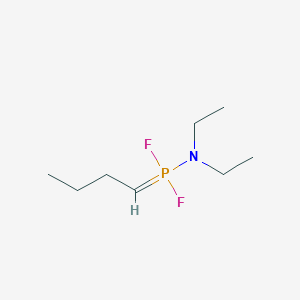
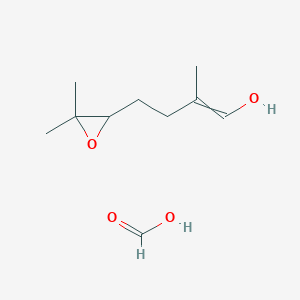

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
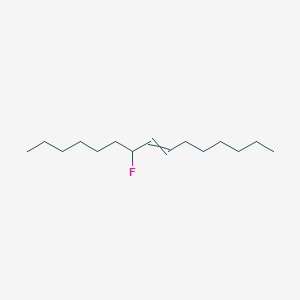
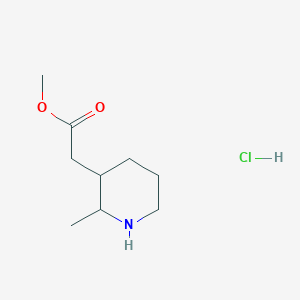
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
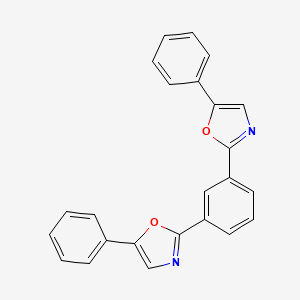
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
